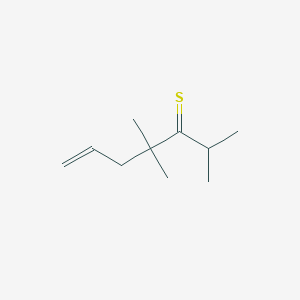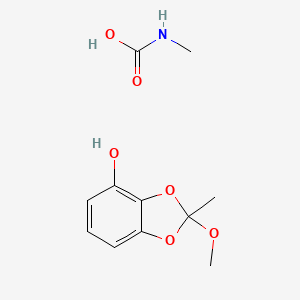
2-Methoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a methylenedioxy group attached to a benzene ring, along with a methoxy and a methylcarbamic acid group. It is a colorless liquid and is known for its bioactive properties, making it significant in various fields such as pharmaceuticals and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid typically involves the reaction of catechol with disubstituted halomethanes. This process forms the methylenedioxy group on the benzene ring . The reaction conditions often require the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or crystallization to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-Methoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s bioactive properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including its role in drug development.
Industry: The compound is used in the production of pesticides and other agrochemicals due to its bioactivity.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid involves its interaction with specific molecular targets and pathways. The methylenedioxy group can inhibit certain enzymes by forming stable complexes with them. This inhibition can affect various biochemical pathways, leading to the compound’s bioactive effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: This compound shares the methylenedioxy group but lacks the methoxy and methylcarbamic acid groups.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound has a similar structure but includes an amine group.
Benzoic acid, 2-methoxy-, methyl ester: This compound has a methoxy group and a benzoic acid ester but lacks the methylenedioxy group.
Uniqueness
2-Methoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the methylenedioxy and methylcarbamic acid groups makes it distinct from other similar compounds, providing it with unique reactivity and bioactivity.
Properties
CAS No. |
61083-14-5 |
|---|---|
Molecular Formula |
C11H15NO6 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-methoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid |
InChI |
InChI=1S/C9H10O4.C2H5NO2/c1-9(11-2)12-7-5-3-4-6(10)8(7)13-9;1-3-2(4)5/h3-5,10H,1-2H3;3H,1H3,(H,4,5) |
InChI Key |
GVGKVSRUMZSRLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC(=C2O1)O)OC.CNC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


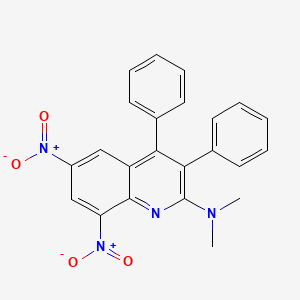
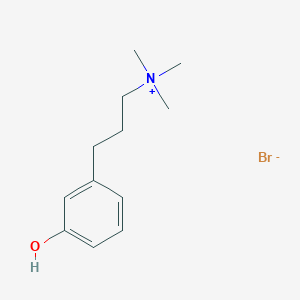
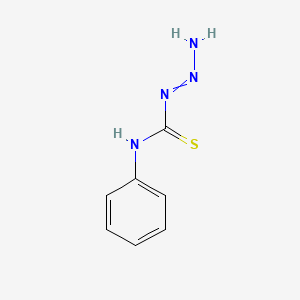
![2-[Di(propan-2-yl)amino]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14597424.png)
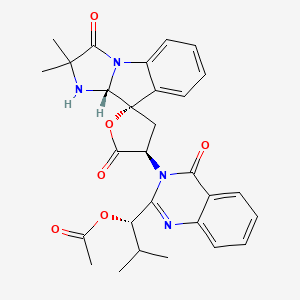
![1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B14597436.png)
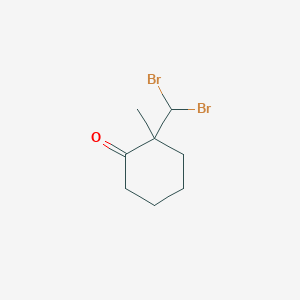

![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597459.png)
![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)
![N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine](/img/structure/B14597473.png)
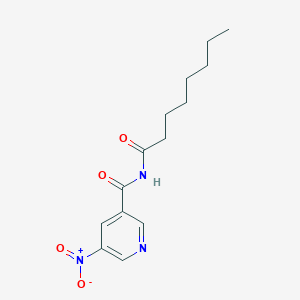
![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597483.png)
